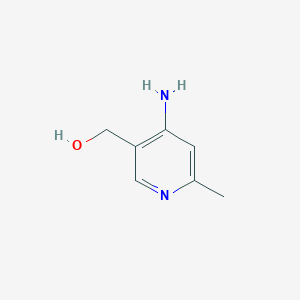

(4-Amino-6-methylpyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-6-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-2-7(8)6(4-10)3-9-5/h2-3,10H,4H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTJVIPTAWMMDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562665 | |

| Record name | (4-Amino-6-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15742-82-2 | |

| Record name | (4-Amino-6-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Spectroscopic and Structural Characterization Methodologies

Molecular Structure Elucidation via X-ray Diffraction Techniques

X-ray diffraction stands as the premier method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique offers unparalleled insight into bond lengths, bond angles, and intermolecular interactions, providing a definitive structural portrait.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed electron density map can be generated, from which the exact atomic positions are resolved.

Table 1: Anticipated Data from Single Crystal X-ray Diffraction Analysis

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pca2₁ |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths | Precise distances for C-C, C-N, C-O, N-H, O-H bonds |

| Bond Angles | Angles between all bonded atoms, defining molecular geometry |

| Torsion Angles | Describing the conformation of substituent groups |

| Hydrogen Bonding | Identification of donor-acceptor distances and angles |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its electronic environment, and spin-spin coupling provides information about adjacent protons. For (4-Amino-6-methylpyridin-3-yl)methanol, a characteristic spectrum is predicted. The spectrum would display distinct signals corresponding to each unique proton in the molecule. The methyl protons (-CH₃) would likely appear as a sharp singlet. The hydroxymethyl protons (-CH₂OH) would also produce a singlet, while the aromatic protons on the pyridine (B92270) ring would appear as two distinct singlets in the aromatic region. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H (C5-H) | ~7.8 - 8.0 | Singlet | 1H |

| Pyridine-H (C2-H) | ~6.5 - 6.7 | Singlet | 1H |

| Amino (-NH₂) | ~4.5 - 5.5 | Broad Singlet | 2H |

| Hydroxyl (-OH) | Variable | Broad Singlet | 1H |

| Methanol (B129727) (-CH₂OH) | ~4.4 - 4.6 | Singlet | 2H |

| Methyl (-CH₃) | ~2.3 - 2.5 | Singlet | 3H |

Note: Predicted values are based on standard chemical shift ranges and data for analogous structures. The solvent used (e.g., DMSO-d₆, CDCl₃) will affect the exact chemical shifts.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum is predicted to show seven resonances: one for the aliphatic methyl carbon, one for the hydroxymethyl carbon, and five for the carbons of the pyridine ring. The chemical shifts of the ring carbons are influenced by the electronic effects of the amino, methyl, and hydroxymethyl substituents.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring Carbons (C2, C3, C4, C5, C6) | ~110 - 160 |

| Methanol Carbon (-CH₂OH) | ~55 - 65 |

| Methyl Carbon (-CH₃) | ~20 - 25 |

Note: Specific assignments for the five distinct pyridine carbons would require advanced 2D NMR techniques. Values are based on data for similar substituted pyridines. rsc.orgnih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a molecular "fingerprint," revealing the presence of specific functional groups. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features. Strong, broad absorption from the O-H stretch of the alcohol group and medium absorptions from the N-H stretches of the primary amine would be prominent. Aromatic C-H stretching, C=C and C=N ring stretching vibrations, and the C-O stretching of the primary alcohol would also be clearly identifiable.

Table 4: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3500 | Strong, Broad |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Medium |

| C=N, C=C Stretch | Pyridine Ring | 1550 - 1650 | Medium to Strong |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy orbitals. The substituted pyridine ring is expected to give rise to intense π→π* transitions. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for lower-energy n→π* transitions. The position of the maximum absorbance (λmax) and the intensity of the absorption are characteristic of the molecule's chromophore and are influenced by the substituents and the polarity of the solvent biointerfaceresearch.comresearchgate.net.

Table 5: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Region (nm) |

|---|---|---|

| π→π* | Substituted Pyridine Ring | ~250 - 300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique employed to determine the molecular weight and elucidate the structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound, this analysis provides definitive confirmation of its molecular mass and offers insights into the connectivity of its constituent atoms.

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 138.17 g/mol , calculated from its molecular formula, C₇H₁₀N₂O.

The fragmentation of the molecular ion provides a characteristic fingerprint. Common fragmentation pathways for this molecule would likely involve the loss of stable neutral molecules or radicals. For instance, the hydroxymethyl group (-CH₂OH) is a common site for fragmentation. A primary fragmentation event could be the loss of a hydroxyl radical (•OH, mass = 17) or a formaldehyde (B43269) molecule (CH₂O, mass = 30). Another probable fragmentation involves the cleavage of the C-C bond between the pyridine ring and the methanol group, leading to the loss of a •CH₂OH radical (mass = 31). Further fragmentation of the pyridine ring structure can also occur, providing additional structural information. Analysis of these patterns is essential for confirming the compound's identity. stmjournals.inresearchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Identity | Possible Neutral Loss |

|---|---|---|---|

| Molecular Ion | 138 | [C₇H₁₀N₂O]⁺ | - |

| Fragment Ion | 121 | [C₇H₉N₂]⁺ | •OH |

| Fragment Ion | 108 | [C₆H₈N₂]⁺ | CH₂O |

Elemental Compositional Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its purity and composition. For organic compounds, an experimentally determined elemental composition that falls within ±0.4% of the theoretical calculated values is generally considered evidence of high purity. nih.gov

The theoretical elemental composition of this compound is calculated from its molecular formula, C₇H₁₀N₂O. The analysis involves the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. thermofisher.com This data is indispensable for the unambiguous characterization of the compound. stmjournals.in

Table 2: Elemental Analysis Data for this compound (C₇H₁₀N₂O)

| Element | Theoretical % | Experimental % (Typical Acceptable Range) |

|---|---|---|

| Carbon (C) | 60.85% | 60.45% - 61.25% |

| Hydrogen (H) | 7.29% | 6.89% - 7.69% |

| Nitrogen (N) | 20.27% | 19.87% - 20.67% |

Iv. Theoretical and Computational Chemistry Investigations

Advanced Quantum Chemical Characterization

Quantum chemical methods provide a deeper understanding of the electron distribution and the nature of chemical bonds within a molecule.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to analyze the topology of the electron density (ρ(r)) to characterize chemical bonding. nih.gov A key element of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms. nih.gov The properties at these BCPs reveal the nature of the interaction. nih.gov

Shared-shell interactions (covalent bonds): Characterized by a high value of electron density (ρ(r)) and a negative Laplacian of the electron density (∇²ρ(r) < 0).

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces): Characterized by a low ρ(r) value and a positive Laplacian (∇²ρ(r) > 0). nih.gov

For (4-Amino-6-methylpyridin-3-yl)methanol, QTAIM analysis would be expected to confirm the covalent nature of the C-C, C-N, C-H, O-H, and N-H bonds within the molecule and characterize the non-covalent nature of any intramolecular hydrogen bonds.

Table 1: Interpretation of QTAIM Parameters at Bond Critical Points (BCPs) | Parameter | Sign/Value | Interpretation of Interaction | | :--- | :--- | :--- | | Laplacian of Electron Density (∇²ρ(r)) | < 0 | Shared-shell (covalent) | | | > 0 | Closed-shell (ionic, hydrogen bond, vdW) | | Total Energy Density (H(r)) | < 0 | Stabilizing (covalent character) | | | > 0 | Destabilizing (electrostatic character) | | |V(r)|/G(r) Ratio | > 2 | Covalent | | | < 1 | Non-covalent (electrostatic) |

This table provides a general guide for interpreting QTAIM results based on established principles.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis are computational methods used to visualize weak and non-covalent interactions in three-dimensional space. scielo.org.mxmdpi.com This analysis is based on the electron density and its gradient. The results are typically displayed as RDG scatter plots and NCI plots, where different types of interactions are represented by distinct colors. scielo.org.mx

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces denote strong, repulsive interactions, like steric clashes. mdpi.com

For this compound, an NCI analysis would likely reveal a blue region between the hydroxyl and amino groups and the pyridine (B92270) nitrogen, confirming hydrogen bonding capabilities. Green surfaces would be expected around the pyridine ring and methyl group, indicating van der Waals forces, which are crucial for interactions within hydrophobic pockets. scielo.org.mx

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

SAR and SPR studies explore how modifying the chemical structure of a compound affects its biological activity and physicochemical properties, respectively.

SAR studies on related aminopyridine and pyridine derivatives have shown that the type, position, and electronic nature of substituents on the pyridine ring are critical for biological activity. nih.govnih.govnih.gov

Amino Group (-NH2): This group is often crucial for forming key hydrogen bonds with biological targets. Its position on the ring dictates the geometry of these interactions.

Methyl Group (-CH3): Substitution with small alkyl groups can enhance binding by fitting into hydrophobic pockets. Computational studies on pyridine derivatives show that substituent modifications affect the charge density on the pyridyl nitrogen, influencing its donor capability. researchgate.net

Methanol (B129727) Group (-CH2OH): The hydroxyl function is a key hydrogen bonding site. Modifications, such as converting it to an ether or ester, would drastically alter its interaction profile and could either increase or decrease activity depending on the target's requirements.

Studies on other substituted pyridines have demonstrated that adding electron-withdrawing or electron-donating groups can modulate the pKa of the molecule and the electron density of the ring, thereby influencing its reactivity and binding affinity. nih.govnih.gov For example, substituting phenyl or other aryl moieties at various positions on the 2-amino-3-cyanopyridine (B104079) scaffold was found to enhance biological activities. nih.gov

Table 2: Predicted Effects of Substituent Modification on this compound Activity

| Position of Modification | Type of Modification | Potential Impact on Biological Function |

|---|---|---|

| 4-Amino Group | Acylation (e.g., -NHCOCH3) | Decreased H-bond donor capacity; potential change in target selectivity. |

| 6-Methyl Group | Increase alkyl chain length | Enhanced hydrophobic interactions, potentially increasing affinity if a suitable pocket exists. |

| Replacement with polar group | Altered solubility and potential for new hydrogen bonds. | |

| 3-Methanol Group | Oxidation to aldehyde/acid | Introduction of a strong H-bond acceptor/donor; significant change in electronic properties. |

This table is illustrative, based on general SAR principles for pyridine derivatives. nih.govnih.gov

The solvent environment can significantly influence a molecule's conformation, stability, and interactions. nih.gov Computational studies, often using Time-Dependent Density Functional Theory (TD-DFT), have investigated the behavior of aminopyridines in different solvents. nih.govnih.gov

In protic solvents like methanol and water, this compound is expected to form strong intermolecular hydrogen bonds with solvent molecules via its -NH2 and -OH groups, as well as the pyridine nitrogen. semanticscholar.org Theoretical studies on 2-aminopyridine (B139424) in methanol show that intermolecular hydrogen bonds are strengthened upon electronic excitation (from the ground state to an excited state). nih.gov This stabilization of the excited state by polar protic solvents often leads to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. semanticscholar.org

Conversely, in aprotic, non-polar solvents, intramolecular hydrogen bonding (if sterically feasible) might be more favored over interactions with the solvent. The choice of solvent is therefore critical in both experimental assays and computational simulations, as it directly impacts the molecule's conformational preferences and interaction patterns. nih.govresearchgate.net For instance, molecular dynamics simulations show that polar interactions with an aqueous solvent dominate over intramolecular hydrogen bonds, which might be more stable in a vacuum or non-polar environment. nih.gov

V. Mechanistic Studies of Biological Interactions and Activities

Modulation of Ion Channels by Aminopyridine Methanol (B129727) Derivatives

(4-Amino-6-methylpyridin-3-yl)methanol, also known as 4-AP-3-MeOH, has been identified as a significant modulator of ion channels, with a primary focus on its role as a potassium channel blocker. bldpharm.commdpi.com This activity is central to its observed biological effects, particularly in the context of neurological function.

Research has demonstrated that this compound is an effective blocker of fast potassium channels. nih.govpurdue.edu The mechanism of action is believed to be similar to that of its parent compound, 4-aminopyridine (B3432731) (4-AP), which is a well-known non-selective voltage-dependent K+ channel blocker. elsevierpure.comnih.gov In demyelinated axons, the exposure of juxtaparanodal potassium channels leads to an increased outward potassium current, which can impede the propagation of action potentials. nih.gov By blocking these exposed channels, this compound helps to restore the conditions necessary for nerve impulse conduction. nih.gov Patch-clamp studies have confirmed its activity as a blocker of the transient outward K+ current, also known as A-current (IA). mdpi.compurdue.edu

A key biological activity of this compound is its ability to enhance axonal conduction in demyelinated systems. bldpharm.comnih.gov This has been observed in ex vivo studies using animal models of multiple sclerosis and in mechanically injured spinal cord tissues. bldpharm.comnih.gov Demyelination, a hallmark of conditions like multiple sclerosis, leads to conduction block due to the aforementioned exposure of potassium channels. nih.gov By inhibiting these channels, this compound effectively restores the propagation of action potentials along the affected axons. bldpharm.comnih.gov Studies have shown that this restoration of axonal conduction is significant and can be achieved at low concentrations of the compound. purdue.edunih.gov Furthermore, the compound has been shown to restore conduction in both large and small axons without preference. nih.govpurdue.edu

Comparative studies have revealed that this compound is a more potent derivative than its parent compound, 4-aminopyridine (4-AP). It has been reported to be approximately 10 times more potent than 4-AP in restoring axonal conduction. nih.govpurdue.edu The lowest effective concentration for this compound to produce significant axonal conduction restoration is between 0.01 µM and 0.1 µM, whereas for 4-AP, it is between 0.1 µM and 1 µM. nih.gov

A significant advantage of this compound over 4-AP is its ability to restore axonal conduction without altering the electrophysiological properties of the axons. nih.govpurdue.edu In contrast, 4-AP has been shown to increase refractoriness, which can compromise the ability of axons to respond to multiple stimuli. purdue.edunih.gov This suggests that this compound may have a wider therapeutic range and a more favorable side-effect profile compared to 4-AP. elsevierpure.com

Interactive Table: Comparative Potency of Aminopyridine Derivatives

| Compound | Lowest Effective Concentration for Axonal Conduction Restoration | Relative Potency | Notes on Electrophysiological Effects |

| This compound | 0.01 - 0.1 µM nih.gov | ~10x more potent than 4-AP nih.govpurdue.edu | Does not significantly alter axonal electrophysiological properties. nih.govpurdue.edu |

| 4-Aminopyridine (4-AP) | 0.1 - 1 µM nih.gov | Baseline | Can increase refractoriness and compromise responsiveness to multiple stimuli. purdue.edunih.gov |

Enzyme and Receptor Binding Studies

While the primary mechanism of action for this compound appears to be the blockade of potassium channels, the broader class of aminopyridine derivatives has been investigated for their interactions with various enzymes and receptors. It is important to note that specific studies on the enzyme and receptor binding profile of this compound are limited in the currently available literature.

The aminopyridine scaffold is a common feature in a variety of biologically active molecules, and derivatives have been studied for their potential to inhibit specific enzymes. For instance, some aminopyridine derivatives have been investigated as inhibitors of enzymes such as β-secretase (BACE1), which is implicated in Alzheimer's disease. However, direct evidence of this compound inhibiting specific enzymes and its subsequent impact on metabolic pathways has not been extensively documented in the reviewed scientific literature. The presence of a methanol group could potentially influence its interaction with enzymes like alcohol dehydrogenases, but specific studies are lacking. nih.govfrontiersin.org

Investigation of Aromatase (CYP19A1) Inhibition Mechanisms

While direct studies on the aromatase (CYP19A1) inhibition mechanism of this compound are not extensively documented in current literature, the broader class of pyridine-based compounds has been a focus of research for developing potent aromatase inhibitors. nih.gov Aromatase is a key enzyme in the biosynthesis of estrogens, making it a critical target for therapies against hormone-dependent breast cancer. nih.govrsc.org

The primary mechanism of inhibition for non-steroidal, pyridine-based aromatase inhibitors involves the coordination of the pyridine (B92270) nitrogen atom to the heme iron atom within the active site of the CYP19A1 enzyme. nih.gov This interaction prevents the enzyme from binding with its natural androgen substrates, thereby blocking the conversion to estrogens. The inhibitory activity is often proportional to the basicity of the heterocyclic nitrogen. nih.gov

Computational and synthetic studies on various pyridine derivatives have provided insights into the potential binding modes. For instance, research on extended 4th generation pyridine-based inhibitors has identified dual binding capabilities, interacting with both the heme iron and an access channel within the enzyme. nih.govrsc.org These studies have identified specific amino acid residues lining the access channels, such as Phe221, Trp224, Gln225, and Leu477, which contribute to the binding and stabilization of the inhibitor-enzyme complex. nih.govrsc.org Although the specific inhibitory activity of this compound remains to be detailed, its structural similarity to other active pyridine compounds suggests a potential for similar mechanisms of action.

Table 1: Aromatase (CYP19A1) Inhibitory Activity of Selected Pyridine Derivatives

| Compound | Structure | CYP19A1 IC50 (nM) | Reference |

|---|---|---|---|

| Letrozole (Standard) | Triazole-based | 0.70 | nih.gov |

| (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10c) | Pyridine-based | 0.83 | nih.govrsc.org |

| 4-Cl substituted 6-O-but-2-yne derivative (10b) | Pyridine-based | 1.05 | nih.gov |

| 4-Cl substituted 6-O-pent-2-yne derivative (11b) | Pyridine-based | 0.92 | nih.gov |

Intermolecular Interactions in Biological Contexts

The functional groups of this compound, specifically the 4-amino (-NH₂) and 3-hydroxymethyl (-CH₂OH) groups, are critical for its interactions with biological targets. These groups are capable of acting as both hydrogen bond donors and acceptors, facilitating the formation of strong, directional interactions with amino acid residues in enzyme active sites or receptor binding pockets.

Hydrogen bonds are fundamental to the specificity and stability of ligand-receptor complexes. The amino group can donate two hydrogen bonds, while the hydroxyl group of the hydroxymethyl moiety can act as both a donor and an acceptor. These interactions are crucial for the proper orientation and anchoring of the molecule within a binding site, which is a prerequisite for biological activity. Studies on other pyridine derivatives have shown that the presence of such groups enhances biological effects, underscoring the importance of hydrogen bonding capabilities. nih.govnih.gov

Structure-activity relationship (SAR) studies of various pyridine derivatives have consistently highlighted the importance of specific substituents in modulating biological activity. nih.govnih.gov The presence and position of amino (-NH₂) and hydroxyl (-OH) groups have been shown to enhance the antiproliferative activity of pyridine compounds against various cancer cell lines. nih.govnih.gov

The amino group at the 4-position and the hydroxymethyl group at the 3-position of this compound are therefore expected to be key determinants of its biological profile. These functional groups increase the molecule's polarity and capacity for intermolecular interactions, potentially leading to enhanced binding affinity and efficacy at biological targets. Conversely, pyridine derivatives featuring bulky groups or halogens often exhibit lower biological activity, suggesting that the size, position, and electronic properties of substituents are finely tuned for optimal interaction with specific biological targets. nih.govnih.gov

Table 2: Structure-Activity Relationship (SAR) of Pyridine Derivatives

| Structural Feature / Group | General Effect on Antiproliferative Activity | Reference |

|---|---|---|

| -NH₂ (Amino) | Enhances activity | nih.govnih.gov |

| -OH (Hydroxyl) | Enhances activity | nih.govnih.gov |

| -C=O (Carbonyl) | Enhances activity | nih.govnih.gov |

| Halogen atoms (Br, Cl, F) | Lower activity | nih.govnih.gov |

| Bulky groups | Lower activity | nih.govnih.gov |

Coordination Chemistry in Biological Systems

Aminopyridine derivatives are effective ligands for complexation with various metal ions, owing to the presence of nitrogen atoms that can donate lone pairs of electrons. sciencepublishinggroup.comresearchgate.net The pyridine ring nitrogen and the exocyclic amino group of this compound can act as coordination sites, allowing the molecule to form stable complexes with transition metals such as copper(II).

The formation of metal complexes can significantly alter the biological properties of the organic ligand. rsc.orgnih.gov For instance, copper complexes of aminopyridines have been reported to possess notable antioxidant, anti-inflammatory, and antibacterial activities. rsc.org The complexation can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes. Furthermore, the metal ion itself can be a crucial component of the biological effect. Copper, an essential trace element, is involved in numerous physiological processes, and its complexes are being investigated for a range of therapeutic applications, including as antitumor and anti-inflammatory agents. nih.gov A novel mononuclear copper complex involving 4-aminopyridine, for example, demonstrated remarkable antioxidant and anti-inflammatory properties. rsc.org

Table 3: Biological Effects of Selected Copper(II) Complexes

| Ligand / Complex Type | Observed Biological Effect | Reference |

|---|---|---|

| Mononuclear copper complex with 4-aminopyridine | Antioxidant and anti-inflammatory activity | rsc.org |

| 2,6-bis(benzimidazo-2-yl)pyridine copper(II) chloride | Metalloprotease activity, binds to bovine serum albumin | nih.gov |

| Pyrrolidine dithiocarbamate-copper complexes | Suppression of human neuroblastoma cell proliferation | nih.gov |

| Complexes with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Enhanced anti-inflammatory and antiulcerogenic activity | nih.gov |

Vi. Research Applications of 4 Amino 6 Methylpyridin 3 Yl Methanol and Its Derivatives

Role as Versatile Heterocyclic Building Blocks in Advanced Organic Synthesis

Heterocyclic compounds, particularly those containing nitrogen, are foundational to modern organic synthesis and medicinal chemistry. e3s-conferences.org (4-Amino-6-methylpyridin-3-yl)methanol is classified as a heterocyclic building block, a class of organic molecules used as starting materials for constructing more complex chemical structures. bldpharm.com The pyridine (B92270) ring is a "privileged structure" in drug discovery, meaning it is a common scaffold in a wide range of biologically active compounds. The specific arrangement of amino, hydroxyl, and methyl groups on this pyridine building block allows for regioselective reactions, enabling chemists to synthesize a diverse array of derivatives.

The functional groups of this compound—the primary amine, the primary alcohol, and the aromatic pyridine ring—serve as handles for a variety of organic transformations. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the methanol (B129727) group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups like halides or ethers.

This versatility facilitates its use in multicomponent reactions and tandem cyclizations to create fused heterocyclic systems. For instance, aminopyridine derivatives are crucial starting materials for synthesizing imidazopyridines, a class of compounds with significant pharmacological and material applications. e3s-conferences.orgresearchgate.net The synthesis of these complex scaffolds is critical for developing new chemical entities with tailored properties.

Intermediates in Pharmaceutical Research and Development

The pyridine scaffold is a key component in numerous approved drugs, and intermediates like this compound are instrumental in the discovery of new therapeutic agents. Its structural motifs are often found in molecules designed to interact with specific biological targets.

The aminopyridine core is of significant interest in neuroscience. A closely related, non-methylated analogue, (4-Amino-pyridin-3-yl)-methanol, is described as a potassium channel blocker that may help restore axonal conduction following spinal cord injury. chemicalbook.com This highlights the potential of this structural class to modulate ion channels, which are critical targets for treating neurological conditions.

Furthermore, derivatives containing a methyl-pyridin-yl moiety have been successfully developed as potent and selective modulators for targets involved in neurological disorders. For example, a compound incorporating a 4-methylpyridin-3-yl group was identified as a highly efficacious negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key target in research for anxiety, depression, and other central nervous system disorders. researchgate.net

| Compound | Reported Role/Target | Therapeutic Area of Interest | Reference |

|---|---|---|---|

| (4-Amino-pyridin-3-yl)-methanol | Potassium channel blocker | Spinal Cord Injury | chemicalbook.com |

| 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine | mGluR5 Negative Allosteric Modulator | Neurological and Psychiatric Disorders | researchgate.net |

As a pharmaceutical intermediate, this compound serves as a key fragment in the synthesis of larger, more complex active pharmaceutical ingredients (APIs). Drug discovery programs often utilize such building blocks to generate chemical libraries of related compounds for high-throughput screening. The goal is to identify molecules with optimal potency, selectivity, and pharmacokinetic properties. The synthesis of various bioactive molecules, including anticancer agents and urease inhibitors, has been achieved using substituted nitropyridines, which are precursors to aminopyridines. mdpi.com This demonstrates the broad applicability of the aminopyridine scaffold in developing drugs for a wide range of diseases.

Applications in Agrochemical Research and Formulation Development

Pyridine-based compounds have played a crucial role in the development of modern agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The 4-aminopyridine (B3432731) structure, in particular, is a key component in certain pesticides. researchgate.net Derivatives of this compound can be synthesized and screened for potential herbicidal or fungicidal activity. For instance, imidazopyridine derivatives, which can be synthesized from aminopyridines, have been investigated as herbicides and fungicides, underscoring the value of this chemical family in crop protection. researchgate.net The development of novel agrochemicals is essential for ensuring food security and managing pest resistance.

Utility in Materials Science Research

The applications of aminopyridine derivatives extend beyond the life sciences into materials science. The unique electronic and photophysical properties of the pyridine ring make it an attractive component for functional materials. Imidazopyridine derivatives, for example, are utilized in the development of fluorescent dyes and sensor molecules. researchgate.net Based on its chemical structure, this compound is suggested to have potential applications in several areas of materials science. myskinrecipes.com

| Potential Application Area | Description | Reference |

|---|---|---|

| Fluorescent Dyes & Sensors | The conjugated pyridine system can form the core of molecules that absorb and emit light, useful for imaging and sensing applications. | researchgate.net |

| Polymers & Coatings | The amino and hydroxyl groups can act as monomers or cross-linking agents in the synthesis of specialized polymers and coatings. | myskinrecipes.com |

| Ion Exchange Resins | The basic nitrogen atoms in the pyridine ring can be incorporated into polymer structures to create materials capable of capturing metal ions from solutions. | myskinrecipes.com |

| Pigments & Dyes | Derivatization can lead to the formation of stable, colored compounds for use as pigments. | myskinrecipes.com |

Development of Novel Materials and Polymers with Enhanced Properties

While direct applications of this compound in polymer science are not extensively documented, the broader class of pyridine-based polymers is recognized for its unique and tunable properties. Pyridine-containing polymers are noted for their thermal stability, ability to complex with metals, and interesting optical and electrical characteristics. ontosight.ai These polymers can be synthesized through the polymerization of various pyridine derivatives. ontosight.ai The incorporation of the pyridine moiety can enhance the fluorescent and biological properties of polymers. mdpi.com For instance, pyridine-grafted copolymers have been synthesized and have shown potential in antimicrobial and fluorescence applications. mdpi.com

The synthesis of polymers from amino acid derivatives is another area of interest, with applications in drug delivery and sensor materials. rsc.org While specific research on incorporating this compound into polymer backbones is limited, its functional groups—an amino group and a hydroxyl group—present possibilities for its use as a monomer or a modifying agent in the synthesis of new polymers with potentially enhanced properties. The development of molecularly imprinted polymers (MIPs) for selective recognition of amino acid derivatives has utilized vinylpyridine monomers to create specific binding cavities. researchgate.net

| Property | Description | Potential Application |

|---|---|---|

| Thermal Stability | Resistance to decomposition at high temperatures. | High-performance materials |

| Metal Complexation | Ability to bind with metal ions. | Catalysis, sensors |

| Electrical Conductivity | Capacity to conduct electric current. | Conductive materials, optoelectronics |

| Optical Activity | Interaction with light, including UV absorption and fluorescence. | Optoelectronic devices, sensors |

Potential for Photoelectric Technology Applications (e.g., Nonlinear Optical Properties)

Organic materials with nonlinear optical (NLO) properties are of significant interest for applications in photonic devices. rsc.org Pyridine derivatives are among the organic compounds that have been investigated for their NLO properties due to their π-conjugated systems. rsc.orgacs.org Theoretical studies on pyridine derivatives, such as 2-aminopyridinium p-toluenesulphonate, have been conducted to understand the relationship between their molecular structure and NLO properties. researchgate.net

Research into the NLO properties of various organic molecules, including amino acid derivatives and pyrene (B120774) derivatives, has shown that molecular structure plays a crucial role in determining these characteristics. researchgate.netoptica.org While specific studies on the nonlinear optical properties of this compound are not prominent in the available literature, the presence of the aminopyridine core suggests it could be a candidate for further investigation in this area. A computational study on 6-Amino-2-methylpyridine-3-carbonitrile has explored its NLO properties, indicating the potential of this class of compounds. scirp.org The synthesis of pyridine-phenolic ligands for use in optical sensors for metal ions further highlights the utility of pyridine derivatives in optical applications. lanl.gov

| Compound | Research Focus | Key Finding |

|---|---|---|

| Pyridine derived fluorenone | Second- and third-order NLO effects | Demonstrated resonance enhancement of second harmonic generation. rsc.org |

| 2-aminopyridinium p-toluenesulphonate | Theoretical investigation of NLO behavior | Calculated static hyperpolarizability confirmed good nonlinear behavior. researchgate.net |

| 6-Amino-2-methylpyridine-3-carbonitrile | DFT and TD-DFT study of NLO properties | Provided insights into the electronic and NLO properties of this aminopyridine derivative. scirp.org |

Contributions to Analytical Chemistry Methodologies

Aminopyridines and their derivatives are utilized in various analytical chemistry methodologies. Due to their basic nature and ability to be derivatized, they can be analyzed by techniques such as high-performance liquid chromatography (HPLC). helixchrom.com The development of HPLC methods for the analysis of 4-Aminopyridine is an example of the application of chromatographic techniques to this class of compounds. helixchrom.com Pyridine and its derivatives are considered important building blocks in the pharmaceutical and chemical industries, necessitating reliable analytical methods for their characterization and quantification. helixchrom.com

Investigative Tools in Bioorthogonal Chemistry Research

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This field has enabled the study of biomolecules in real time. While direct use of this compound in bioorthogonal chemistry is not widely reported, the aminopyridine scaffold is of interest. For instance, substituted 2-aminopyridines have been synthesized and their fluorescent properties studied, with potential applications as bioorthogonally activated fluorescent probes. nih.gov The development of such probes allows for the "clicking-and-probing" of biomolecules, where the fluorescence is turned on upon a specific bioorthogonal reaction. nih.gov

The core principles of bioorthogonal chemistry involve the use of chemical reporters, such as azides or alkynes, which are introduced into biomolecules and then selectively reacted with a probe. nih.gov The development of new bioorthogonal reactions and probes is an active area of research. The unique properties of aminopyridine derivatives make them potential candidates for the design of novel probes and reporters in this field.

Research Models for Axonal Function Restoration in Demyelination Studies

A significant area of research for a derivative of this compound, 4-Aminopyridine-3-methanol (4-AP-3-MeOH), is in the field of neuroscience, specifically in studies related to demyelination and axonal function. nih.govnih.govelsevierpure.com Demyelinating diseases like multiple sclerosis (MS) are characterized by the loss of the myelin sheath surrounding axons, which leads to conduction block and subsequent neurological deficits. nih.govpensoft.net

4-Aminopyridine (4-AP) is a known potassium channel blocker that can restore conduction in demyelinated axons. pensoft.net However, it has a narrow therapeutic range. nih.gov The derivative, 4-AP-3-MeOH, has been investigated as a potentially more effective alternative. nih.govnih.gov Studies have shown that 4-AP-3-MeOH can significantly enhance axonal conduction in ex vivo spinal cord models of experimental autoimmune encephalomyelitis (EAE), an animal model of MS. nih.govnih.govelsevierpure.com

Research has indicated that 4-AP-3-MeOH is a potent blocker of fast potassium channels and can restore impulse conduction in injured spinal cord white matter. purdue.edu It has been reported to be about ten times more potent than 4-AP in restoring axonal conduction. purdue.edu A notable finding is that 4-AP-3-MeOH can restore conduction without significantly altering the electrophysiological properties of the axons, such as the refractory periods. purdue.edu Furthermore, it appears to benefit both large and small axons equally, and its effects on restoring axonal conduction are reversible upon washout. nih.gov These findings suggest that 4-AP-3-MeOH could be a valuable research tool and a potential therapeutic candidate for conditions involving demyelination. nih.gov

| Feature | 4-Aminopyridine (4-AP) | 4-Aminopyridine-3-Methanol (4-AP-3-MeOH) |

|---|---|---|

| Mechanism of Action | Potassium channel blocker. pensoft.net | Fast potassium channel blocker. nih.govpurdue.edu |

| Effect on Axonal Conduction | Restores conduction in demyelinated axons. pensoft.net | Significantly increases axonal conduction in EAE mouse spinal cord. nih.govnih.gov |

| Potency | Effective but with a narrow therapeutic range. nih.gov | Approximately 10 times more potent than 4-AP. purdue.edu |

| Effect on Axonal Electrophysiology | Can alter axonal properties. | Restores conduction without significantly changing electrophysiological properties. purdue.edu |

| Axon Specificity | - | Restores conduction in both large and small axons. nih.govpurdue.edu |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.